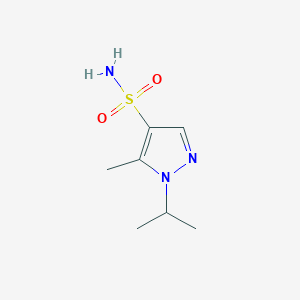
1-Isopropyl-5-methyl-1h-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-5-methyl-1h-pyrazole-4-sulfonamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group at the first position, a methyl group at the fifth position, and a sulfonamide group at the fourth position of the pyrazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-5-methyl-1h-pyrazole-4-sulfonamide typically involves the cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic compounds. One common method is the reaction of 1,3-diketones with arylhydrazines, which leads to the formation of the pyrazole ring . The reaction conditions often include the use of catalysts such as Nano-ZnO to enhance regioselectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of heterogeneous catalysts like Amberlyst-70, which is resinous, nontoxic, and thermally stable, is favored for its eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-5-methyl-1h-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen and carbon positions of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents and nucleophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted pyrazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-Isopropyl-5-methyl-1h-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-methyl-1h-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
- 1-Isopropyl-5-methyl-1h-pyrazole-4-sulfonyl chloride
- 1-Methyl-1h-pyrazole-4-sulfonamide
- 1-Isopropyl-3-methyl-1h-pyrazole-5-amine
Comparison: 1-Isopropyl-5-methyl-1h-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications.
Properties
Molecular Formula |
C7H13N3O2S |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
5-methyl-1-propan-2-ylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-5(2)10-6(3)7(4-9-10)13(8,11)12/h4-5H,1-3H3,(H2,8,11,12) |
InChI Key |
ZFLSOGJZVHMMAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)C)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















